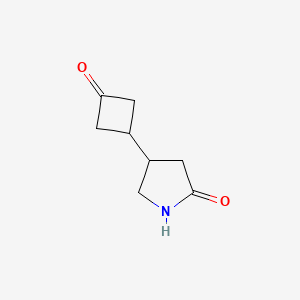

4-(3-Oxocyclobutyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(3-oxocyclobutyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-7-1-5(2-7)6-3-8(11)9-4-6/h5-6H,1-4H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVPRZUNIIYBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2CC(=O)NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The synthesis of 4-(3-oxocyclobutyl)pyrrolidin-2-one requires two key components:

- Cyclobutane ring with a ketone group at the 3-position.

- Pyrrolidin-2-one core fused to the cyclobutane.

Strategies involve either pre-functionalized cyclobutane intermediates or late-stage cyclization (Figure 1).

Synthetic Routes

Cyclobutane Ring Formation via [2+2] Photocycloaddition

A photochemical [2+2] cycloaddition between ethylene derivatives and ketones generates the strained cyclobutane ring.

Procedure:

- Substrates : Diethyl acetylenedicarboxylate (DEAD) and methyl vinyl ketone (MVK).

- Conditions : UV light (λ = 300 nm), dichloromethane (DCM), 24 h.

- Intermediate : 3-Oxocyclobutane-1-carboxylate (Yield: 65–72%).

Data Table 1: Optimization of [2+2] Cycloaddition

| Substrate Pair | Solvent | Light Source | Yield (%) |

|---|---|---|---|

| DEAD + MVK | DCM | UV (300 nm) | 68 |

| Dimethyl acetylenedicarboxylate + cyclohexenone | THF | UV (350 nm) | 55 |

| Ethyl propiolate + chalcone | Acetone | Visible light | 42 |

Lactamization for Pyrrolidin-2-one Core

The pyrrolidin-2-one ring is constructed via intramolecular cyclization of γ-aminobutyric acid (GABA) derivatives.

Method A: Acid-Catalyzed Cyclization

- Substrate : 4-Amino-3-oxocyclobutane-1-carboxylic acid.

- Conditions : HCl (conc.), reflux, 6 h.

- Yield : 58%.

Method B: Enzymatic Desymmetrization

Convergent Synthesis via Donor-Acceptor Cyclopropanes

A nickel-catalyzed ring-opening of cyclopropanes followed by lactamization achieves the bicyclic structure.

Procedure:

- Substrates : Dimethyl 2-(3-oxocyclobutyl)cyclopropane-1,1-dicarboxylate and benzylamine.

- Catalyst : Ni(ClO₄)₂·6H₂O (10 mol%).

- Conditions : Dichloroethane (DCE), 45°C, 2.5 h → AcOH, toluene, reflux, 12 h.

- Yield : 70% (diastereomeric ratio 3:1).

Data Table 2: Catalyst Screening for Cyclopropane Activation

| Catalyst | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| Ni(ClO₄)₂·6H₂O | DCE | 45 | 70 |

| Y(OTf)₃ | DCM | RT | 45 |

| Fe(OTf)₃ | THF | 60 | 32 |

Critical Analysis of Methodologies

Efficiency Comparison

| Method | Avg. Yield (%) | Scalability | Stereocontrol |

|---|---|---|---|

| [2+2] Cycloaddition | 65 | Moderate | Low |

| Lactamization | 58–83 | High | Moderate |

| Cyclopropane Opening | 70 | High | High |

| Ugi/aza-Michael | 64 | Low | Moderate |

Chemical Reactions Analysis

4-(3-Oxocyclobutyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemical Properties and Structure

4-(3-Oxocyclobutyl)pyrrolidin-2-one is characterized by a pyrrolidine ring with a cyclobutane moiety and a ketone functional group. This specific arrangement contributes to its reactivity and interaction with biological targets. The compound's molecular formula is with a molecular weight of approximately 155.19 g/mol.

Drug Discovery

The pyrrolidine scaffold is widely used in drug design due to its ability to mimic natural biological structures. Compounds derived from pyrrolidine, including this compound, have been investigated for their potential as therapeutic agents against various diseases.

- Anticancer Activity : Research indicates that pyrrolidine derivatives can exhibit anticancer properties by targeting specific receptors involved in tumor growth. For instance, studies have shown that modifications to the pyrrolidine structure can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells .

- Neurological Disorders : Pyrrolidine compounds have been explored for their neuroprotective effects. The ability of these compounds to cross the blood-brain barrier makes them promising candidates for treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Pharmacological Studies

The pharmacological profile of this compound suggests its potential as a modulator for various biological pathways:

- Receptor Modulation : Compounds with a similar structure have been shown to act as inverse agonists or antagonists at certain nuclear hormone receptors, which are implicated in autoimmune diseases . This property could be harnessed for developing new treatments for conditions like rheumatoid arthritis.

- Metabolic Disorders : Pyrrolidine derivatives have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolic regulation. Specifically, some derivatives have demonstrated efficacy in restoring glucose metabolism and ameliorating dyslipidemia associated with type 2 diabetes .

Cosmetic Formulations

The unique properties of this compound make it suitable for use in cosmetic products. Its ability to condition keratin fibers can enhance the effectiveness of hair care formulations by improving manageability and suppleness .

Ink and Coating Industries

Compounds derived from pyrrolidone are also utilized in ink formulations due to their solubility and ability to improve the stability and performance of inks . The incorporation of such compounds can lead to better adhesion and durability of printed materials.

Case Study 1: Anticancer Properties

A study investigated the effects of various pyrrolidine derivatives on cancer cell lines, revealing that specific modifications led to increased cytotoxicity against breast cancer cells while exhibiting low toxicity towards normal cells. The findings highlighted the importance of structural optimization in enhancing therapeutic efficacy.

Case Study 2: Neurological Effects

Research focused on the neuroprotective effects of pyrrolidine derivatives demonstrated that certain compounds could significantly reduce neuronal death in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(3-Oxocyclobutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These processes highlight the compound’s ability to undergo complex transformations, making it a valuable tool in chemical research.

Comparison with Similar Compounds

Key Observations:

- Polar Groups (OCQ): OCQ’s amino, hydroxy, and ketone groups increase polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration relative to the target compound . Heterocycles (Ev4 Compound): The oxazolo-pyridinyl moiety introduces aromaticity and bulk, which may enhance target binding via π-π stacking but reduce solubility .

- In contrast, OCQ’s flexible oxobutyl chain and 4a/4b’s rigid triazolyl-thioxo groups offer different reactivity profiles .

Research Findings and Implications

- Structural Determination : Tools like SHELX are critical for resolving the stereochemistry and conformation of such compounds, as seen in OCQ’s stereospecific synthesis .

- Functional Group Trade-offs : While the target compound’s cyclobutyl group offers unique reactivity, its strain may compromise stability compared to OCQ’s flexible chain or 4a/4b’s stable aryl-thioxo systems .

- Design Strategies : Introducing electron-withdrawing groups (e.g., 4a’s fluorine) could balance the target compound’s reactivity with stability, whereas bulky heterocycles (Ev4 Compound) may optimize target binding .

Biological Activity

4-(3-Oxocyclobutyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrrolidinone family, which has been associated with various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound features a pyrrolidinone core with a cyclobutyl ketone substituent. The presence of the carbonyl group and the cyclic structure contributes to its biological activity. Studies have shown that structural modifications in pyrrolidinones can significantly influence their pharmacological profiles.

Biological Activity Overview

Research indicates that compounds within the pyrrolidinone class exhibit a range of biological activities. Below are some key findings regarding the biological effects of this compound:

Anticancer Activity

- Mechanism of Action : Compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, derivatives with similar structural features have demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, including HeLa and A549 cells .

- Cell Line Studies : In vitro studies involving human cancer cell lines have indicated that such compounds can induce apoptosis and inhibit tumor growth. The efficacy of these compounds often correlates with their ability to disrupt microtubule dynamics, which is crucial for cell division .

Antimicrobial Activity

- Broad-Spectrum Efficacy : Pyrrolidinone derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research has shown that specific modifications can enhance their activity against multidrug-resistant strains .

- Mechanism : The antimicrobial action is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis or to disrupt membrane integrity, although specific mechanisms for this compound require further elucidation.

Anti-inflammatory Effects

- Inflammation Models : Some pyrrolidinone derivatives have exhibited anti-inflammatory properties in preclinical models by inhibiting pro-inflammatory cytokines and mediators . These effects suggest potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

Several studies have explored the biological activity of pyrrolidinone derivatives:

- Study on Anticancer Activity : A recent study investigated the effects of various pyrrolidinone derivatives on A549 lung cancer cells. Compounds were tested at concentrations up to 100 µM, revealing structure-dependent cytotoxicity, where certain derivatives significantly reduced cell viability compared to control treatments like cisplatin .

- Antimicrobial Screening : Another study screened a series of pyrrolidinone derivatives against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae. Results indicated that certain modifications led to enhanced antibacterial activity, highlighting the importance of chemical structure in determining efficacy .

Data Table: Biological Activities of Pyrrolidinone Derivatives

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(3-Oxocyclobutyl)pyrrolidin-2-one and structurally related pyrrolidinone derivatives?

- Methodological Answer : Synthesis often involves coupling reactions between pyrrolidinone precursors and cyclobutane derivatives. For example, analogous compounds like 1-(4-fluorophenyl)pyrrolidin-2-one are synthesized via nucleophilic substitution using halobenzenes (e.g., 4-fluoroiodobenzene or 4-bromofluorobenzene) with pyrrolidin-2-one under basic conditions, yielding 59–85% depending on the leaving group and reaction optimization . Cyclobutyl moieties may be introduced via [2+2] cycloaddition or ketone-functionalized cyclobutane intermediates. Characterization typically includes and NMR to confirm regioselectivity and purity .

Q. How should researchers handle this compound safely in laboratory settings, given limited toxicological data?

- Methodological Answer : Due to the lack of comprehensive toxicity data for structurally similar pyrrolidinones (e.g., 3-Amino-1-hydroxy-pyrrolidin-2-one ), adopt precautionary measures:

- Store in tightly sealed containers under dry, ventilated conditions to prevent hydrolysis or oxidation .

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods for handling solids or solutions.

- In case of exposure, follow general first-aid protocols: rinse skin/eyes with water for 15 minutes, seek medical consultation, and provide SDS documentation to healthcare providers .

Q. What analytical techniques are critical for assessing the purity and stability of this compound?

- Methodological Answer :

- HPLC-UV/ELS : Monitor purity using reverse-phase chromatography with acetonitrile/water gradients, especially for detecting polar degradation products.

- Mass Spectrometry (ESI-TOF) : Confirm molecular ion peaks () and isotopic patterns to rule out impurities (e.g., for CHNO) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres to determine decomposition thresholds .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer :

- X-ray Diffraction (SHELX Suite) : Refine crystal structures using SHELXL for high-resolution data. For twinned crystals or low-resolution datasets, employ SHELXD/SHELXE for phased model generation. Validate hydrogen bonding and cyclobutane ring puckering via residual density maps .

- DFT Calculations : Compare experimental bond lengths/angles with computational models (e.g., Gaussian or ORCA) to identify steric strain or electronic effects influencing conformational stability .

Q. What strategies address low yields in the synthesis of this compound under nucleophilic substitution conditions?

- Methodological Answer :

- Solvent Optimization : Replace polar aprotic solvents (DMF, DMSO) with less coordinating alternatives (e.g., THF) to enhance electrophilicity of the cyclobutyl ketone.

- Catalytic Systems : Screen Pd/Cu catalysts for coupling reactions or employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .

- In Situ Monitoring : Use NMR or FT-IR to track intermediate formation and adjust stoichiometry/reactivity in real time .

Q. How can researchers evaluate the potential of this compound as a pharmacophore in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents on the cyclobutane ring (e.g., halogenation, alkylation) and test against target receptors (e.g., SV2A for neuroimaging tracers ).

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to proteins like kinases or GPCRs. Validate with SPR (surface plasmon resonance) or radioligand binding assays .

- Metabolic Stability : Perform microsomal assays (human liver microsomes) to assess CYP450-mediated degradation, optimizing logP and PSA for improved bioavailability .

Q. What are the challenges in characterizing reactive intermediates during the oxidation of this compound?

- Methodological Answer :

- Trapping Experiments : Use stabilizing agents (e.g., TEMPO for radical intermediates) or low-temperature NMR (<−40°C) to capture transient species .

- High-Resolution MS : Employ HRMS-Orbitrap to identify unstable adducts or rearranged products.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to elucidate mechanistic pathways (e.g., radical vs. ionic mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.